7-Fluoro-1-benzothiophene-2-carboxamide
CAS No.: 1956371-69-9
Cat. No.: VC3043231
Molecular Formula: C9H6FNOS
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956371-69-9 |
|---|---|
| Molecular Formula | C9H6FNOS |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 7-fluoro-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) |
| Standard InChI Key | UVVSBKOAYRSIBP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N |
Introduction
Chemical Identity and Structure
Basic Chemical Information
7-Fluoro-1-benzothiophene-2-carboxamide is characterized by specific chemical properties that define its identity within the broader chemical landscape. The compound features a molecular formula of C9H6FNOS with a precisely calculated molecular weight of 195.22 g/mol . This heterocyclic compound belongs to the benzothiophene family, which is characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The IUPAC nomenclature identifies this compound specifically as 7-Fluoro-1-benzothiophene-2-carboxamide, which accurately describes the positions of the functional groups on the core benzothiophene structure. The compound is uniquely identified in chemical databases through its CAS Registry Number 1956371-69-9, which serves as an international identifier for chemical substances.
Structural Features
The molecular structure of 7-Fluoro-1-benzothiophene-2-carboxamide contains several key structural features that contribute to its chemical behavior and potential biological activities. The core structure consists of a benzothiophene scaffold, which comprises a benzene ring fused with a five-membered thiophene ring containing a sulfur atom. This benzothiophene core provides a rigid, planar framework that influences the compound's ability to interact with biological targets. The fluorine atom at the 7th position of the benzene ring introduces important electronic effects, enhancing the compound's electron density distribution and potentially influencing its reactivity patterns and binding affinity to biological receptors. The carboxamide group (-CONH2) at the 2nd position of the thiophene ring introduces hydrogen bonding capabilities, which are critical for ligand-receptor interactions in biological systems. These hydrogen bonding sites can participate in both donor and acceptor roles, further enhancing the compound's potential for specific molecular recognition in biological environments.
Comparative Structural Analysis
When comparing 7-Fluoro-1-benzothiophene-2-carboxamide to related benzothiophene derivatives, several structural distinctions become apparent. Unlike its structural relative 7-Fluoro-1-benzothiophene (C8H5FS), the carboxamide-functionalized compound possesses an additional amide group that significantly alters its polarity and hydrogen bonding potential . Similarly, the compound differs from 7-Fluoro-1-benzothiophene-2-carboxylic acid (C9H5FO2S) by having an amide group instead of a carboxylic acid, which changes its acidity profile and interaction potential with biological targets . These structural variations, though seemingly minor, create significant differences in physicochemical properties that can translate to diverse biological activities and applications in medicinal chemistry research.
Physicochemical Properties
Stability Profile
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 7-Fluoro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions starting from appropriately substituted benzothiophene derivatives or precursors that can be transformed into the benzothiophene scaffold. One common approach begins with 7-Fluoro-1-benzothiophene-2-carboxylic acid as a key intermediate, which undergoes amidation to form the desired carboxamide product . The carboxylic acid precursor can be synthesized through various methods, including direct carboxylation of 7-Fluoro-1-benzothiophene or through cyclization reactions of appropriately substituted thiophenols with alkyne derivatives followed by oxidation steps. These synthetic pathways require careful control of reaction conditions to ensure regioselectivity and high yields, particularly due to the presence of the electron-withdrawing fluorine substituent that can influence reactivity patterns in the aromatic system.
Synthetic Challenges and Considerations
Biological Activities and Applications
Pharmacological Properties
Benzothiophene derivatives, including those with fluorine substitutions and carboxamide functionalities, have demonstrated diverse pharmacological activities that make them valuable scaffolds in medicinal chemistry research. The 7-Fluoro-1-benzothiophene-2-carboxamide compound specifically exhibits structural features that suggest potential biological activity across several therapeutic areas. The presence of the fluorine atom can enhance metabolic stability and membrane permeability, while the carboxamide group provides hydrogen bonding capabilities crucial for target binding interactions. While specific pharmacological data for 7-Fluoro-1-benzothiophene-2-carboxamide is limited in the provided search results, structurally related benzothiophene carboxamides have shown activity as enzyme inhibitors, receptor modulators, and antimicrobial agents. The integration of these activities with the specific structural features of 7-Fluoro-1-benzothiophene-2-carboxamide suggests potential applications in therapeutic areas where benzothiophene scaffolds have shown promise.
Structure-Activity Relationships
Understanding structure-activity relationships (SAR) for benzothiophene derivatives provides valuable insights into how structural modifications, including the specific positioning of the fluorine atom and carboxamide group in 7-Fluoro-1-benzothiophene-2-carboxamide, influence biological activity. Studies on related compounds indicate that the position of substituents on the benzothiophene scaffold significantly impacts their interaction with biological targets . For instance, the positioning of halogen substituents, such as fluorine, at different positions of the heterocyclic scaffold has been shown to alter potency and selectivity profiles. Similarly, modifications to the carboxamide functionality, such as N-substitution or conversion to related functional groups, can dramatically change the compound's pharmacological properties . These SAR insights can guide the rational design of 7-Fluoro-1-benzothiophene-2-carboxamide analogs with optimized properties for specific therapeutic applications or research purposes.
Comparative Analysis with Related Compounds
Physicochemical Properties Comparison
The following table presents a comparison of key physicochemical properties between 7-Fluoro-1-benzothiophene-2-carboxamide and related benzothiophene derivatives:
This comparison highlights how subtle structural modifications can significantly influence the physicochemical profiles of these compounds, potentially leading to diverse biological activities and applications in medicinal chemistry research.
Biological Activity Comparison
While specific comparative biological activity data for 7-Fluoro-1-benzothiophene-2-carboxamide is limited in the provided search results, insights can be drawn from related benzothiophene derivatives that have undergone biological evaluation. For instance, research on heterocyclic carboxamide derivatives in the context of anti-norovirus activity has demonstrated the importance of halogen substituents on the heterocyclic scaffold, with various bromo- and fluoro-substituted compounds showing different potency profiles . The positioning of these halogen substituents significantly influences activity, with some compounds showing EC50 values in the low micromolar range. The combination of specific halogen substitution patterns with appropriate heterocyclic scaffolds has led to compounds with enhanced potency, suggesting that the specific arrangement of the fluorine at the 7-position and the carboxamide at the 2-position in 7-Fluoro-1-benzothiophene-2-carboxamide might confer unique biological properties worthy of further investigation. These structure-activity relationships provide valuable guidance for the rational design and optimization of 7-Fluoro-1-benzothiophene-2-carboxamide analogs for specific biological targets or therapeutic applications.
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